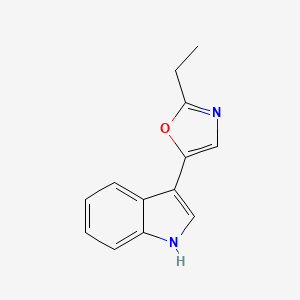

1H-Indole, 3-(2-ethyl-5-oxazolyl)-

Vue d'ensemble

Description

1H-Indole, 3-(2-ethyl-5-oxazolyl)- is a natural product found in Streptomyces griseocarneus, Streptomyces cinnamoneus, and other organisms with data available.

Activité Biologique

1H-Indole, 3-(2-ethyl-5-oxazolyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This indole derivative has been studied for its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The biological activity of 1H-Indole, 3-(2-ethyl-5-oxazolyl)- is primarily attributed to its interaction with various biological targets, including enzymes and receptors.

1. Serotonin Receptor Agonism

Research indicates that this compound acts as an agonist at serotonin receptors, which are critical in regulating mood, cognition, and various physiological processes. The interaction with these receptors can influence neurotransmitter release and neuronal signaling pathways.

2. Inhibition of Enzymatic Activity

The compound has also demonstrated inhibitory effects on specific enzymes involved in inflammatory processes. For instance, studies have shown that derivatives of indole can inhibit 5-lipoxygenase (5-LO), an enzyme responsible for the synthesis of pro-inflammatory leukotrienes . This inhibition suggests potential applications in treating inflammatory diseases.

Biological Activities

The biological activities of 1H-Indole, 3-(2-ethyl-5-oxazolyl)- encompass a range of pharmacological effects:

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antiproliferative Activity : A study evaluating indole derivatives found that compounds similar to 1H-Indole, 3-(2-ethyl-5-oxazolyl)- exhibited low micromolar IC50 values against human cancer cell lines such as Colo320 (colon) and Calu-3 (lung), indicating strong potential for anticancer therapies .

- Inflammatory Response Modulation : In vitro assays revealed that this compound could suppress leukotriene synthesis in polymorphonuclear leukocytes, demonstrating its anti-inflammatory potential with an IC50 value as low as 0.23 μM .

- Neurotransmitter Interaction : The agonistic properties on serotonin receptors suggest that this compound may be beneficial in treating conditions like depression or anxiety by enhancing serotonergic signaling pathways.

Applications De Recherche Scientifique

Biological Activities

1H-Indole, 3-(2-ethyl-5-oxazolyl)- exhibits a range of biological activities that make it a candidate for therapeutic applications:

Anticancer Activity

Research indicates that indole derivatives, including 1H-Indole, 3-(2-ethyl-5-oxazolyl)-, possess significant anticancer properties. A study highlighted that compounds with indole structures exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, which are crucial in treating conditions like arthritis and other inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines suggests a mechanism that could be beneficial in managing inflammatory responses .

Antimicrobial Properties

Indoles are known for their antimicrobial activities. The presence of the oxazole ring in 1H-Indole, 3-(2-ethyl-5-oxazolyl)- enhances its efficacy against bacterial strains, making it a potential candidate for developing new antibiotics .

Case Study 1: Anticancer Research

A study published in Nature demonstrated the synthesis of various indole derivatives and their evaluation for anticancer activity. The derivatives showed promising results against specific cancer types, with some exhibiting IC50 values in the low micromolar range . This reinforces the potential of indole derivatives as lead compounds in cancer therapy.

Case Study 2: Anti-inflammatory Mechanisms

In a pharmacological study focusing on the anti-inflammatory effects of indole compounds, it was found that 1H-Indole, 3-(2-ethyl-5-oxazolyl)- significantly reduced inflammation markers in animal models. The study emphasized its potential use in developing anti-inflammatory drugs .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-ethyl-5-(1H-indol-3-yl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-2-13-15-8-12(16-13)10-7-14-11-6-4-3-5-9(10)11/h3-8,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRZPVDPCWVPBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(O1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40932836 | |

| Record name | 3-(2-Ethyl-1,3-oxazol-5-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40932836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73053-81-3, 146426-35-9 | |

| Record name | 2-Ethyl-5-(3-indolyl)oxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073053813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | antibiotic APHE 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146426359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Ethyl-1,3-oxazol-5-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40932836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.